molecular formula C9H7ClN2O3 B13740876 1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- CAS No. 104189-86-8

1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo-

Cat. No.: B13740876
CAS No.: 104189-86-8
M. Wt: 226.61 g/mol
InChI Key: OJSZGAKDLNMAHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo-” is a benzimidazole derivative characterized by a partially reduced heterocyclic ring system. Its structure includes:

  • Chlorine atom at the 5-position, contributing to electronic effects (e.g., electron-withdrawing) that may influence reactivity or binding affinity.
  • Dihydro-2-oxo group, indicating a ketone within a partially saturated ring, which could impact conformational flexibility and hydrogen-bonding capacity.

This compound’s structural features suggest applications in pharmaceuticals or agrochemicals, where benzimidazole derivatives are commonly explored for their biological activity .

Properties

CAS No.

104189-86-8

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)acetic acid

InChI

InChI=1S/C9H7ClN2O3/c10-5-1-2-7-6(3-5)11-9(15)12(7)4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14)

InChI Key

OJSZGAKDLNMAHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)N2CC(=O)O

Origin of Product

United States

Preparation Methods

Detailed Preparation Method from Patent CN102603650A

A highly relevant and detailed preparation method is described in patent CN102603650A, which, while focusing on a closely related compound (2,3-dihydro-2-oxo-1H-benzimidazole-1-butyric acid), provides a robust synthetic framework adaptable for the 5-chloro derivative. The method is a one-pot process consisting of:

  • Dehydration Reaction

    • Starting material: 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one (with potential for 5-chloro substitution).
    • Conditions: Dehydration in an organic solvent (preferably methyl isobutyl ketone, MIBK) under acid binding agents like sodium hydroxide, sodium hydrogencarbonate, or salt of wormwood.
    • Temperature: 100–120 °C for 1–3 hours.
    • Purpose: To form an intermediate suitable for subsequent alkylation.
  • Phase Separation and Alkylation

    • Addition of 4-bromo-butyric acid ethyl ester to the reaction mixture.
    • Cooling to 70–90 °C and addition of preheated water (40–60 °C) to induce phase separation.
    • Retention of the organic phase containing the alkylated intermediate.
  • Saponification Reaction

    • Treatment of the organic phase with sodium hydroxide (alkali) at 45–80 °C under reduced pressure (150–200 mbar) to hydrolyze the ester to the acid.
  • Aftertreatment and Product Isolation

    • Acidification with hydrochloric acid to pH 1–2 and reflux at 90–110 °C for 2–4 hours.
    • Cooling, filtration, washing, and drying to obtain the final product.

Yields and Purity:

  • Yield: Approximately 74.8% to 86.4% depending on solvent and acid binding agent.
  • Purity: HPLC 98–99%, melting point range 166–176 °C.
  • Elemental analysis consistent with expected composition (C ~60%, H ~5.5%, N ~12.7%).

Reaction Scheme Summary:

Step Reagents/Conditions Purpose Notes
1. Dehydration 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one, MIBK, salt of wormwood, 110–120 °C, 1–2 h Formation of reactive intermediate One-pot, no isolation needed
2. Alkylation 4-bromo-butyric acid ethyl ester, 70–90 °C Introduction of side chain Phase separation with water
3. Saponification NaOH, 45–80 °C, reduced pressure Hydrolysis of ester to acid Controlled pH
4. Acidification HCl to pH 1–2, reflux 2–4 h Final product formation Filtration and drying

This method avoids hazardous reagents like sodium hydride, minimizes waste, and is suitable for industrial scale-up due to its safety and cost-effectiveness.

Variations in Organic Solvent and Acid Binding Agents

The patent reports the use of different organic solvents and acid binding agents, which influence yield and purity:

Solvent Acid Binding Agent Yield (%) Melting Point (°C) Notes
Methyl isobutyl ketone (MIBK) Salt of wormwood 86.4 174–176 Preferred solvent for high temp
Methylethylketone Sodium hydroxide 78.05 168–172 Slightly lower yield
MIBK Sodium hydrogencarbonate 74.86 166–172 Comparable yield

These variations allow optimization depending on available reagents and desired process parameters.

Synthesis of 5-Chloro Derivative

While the above patent focuses on the benzimidazole-1-butyric acid without explicit mention of the 5-chloro substituent, related literature () describes synthesis of benzimidazole derivatives with 5-chloro substitution and acetic acid side chains. The general approach involves:

  • Starting from 5-chloro-o-phenylenediamine as precursor for benzimidazole ring formation.
  • Cyclization with appropriate carboxylic acid derivatives or esters to introduce the 2-oxo and acetic acid functionalities.
  • Chlorination either by using 5-chloro precursors or post-synthetic halogenation.

The synthesis of {3-[2-(5-chloro-1H-benzimidazol-2-yl)-2-oxoethyl] phenyl} acetic acid and related compounds has been reported with antibacterial activity, indicating successful preparation of the 5-chloro substituted benzimidazole acetic acid derivatives using modified benzimidazole syntheses and side-chain functionalization ().

Summary Table of Preparation Parameters

Parameter Optimal Range/Value Comments
Starting material 1,3-dihydro-1-(1-methyl vinyl)-2H-benzimidazole-2-one (5-chloro substituted) Key intermediate
Organic solvent MIBK (methyl isobutyl ketone) High boiling point, water insoluble
Acid binding agent Salt of wormwood or NaOH Enhances dehydration reaction
Dehydration temperature 100–120 °C 1–3 hours reaction time
Alkylating agent 4-bromo-butyric acid ethyl ester Introduces side chain
Saponification conditions NaOH, 45–80 °C, reduced pressure Converts ester to acid
Acidification HCl to pH 1–2, reflux 2–4 hours Final product formation
Yield 74.8–86.4% Dependent on solvent and acid binding agent
Purity (HPLC) 98–99% High purity product
Melting point 166–176 °C Consistent with literature

Research Discoveries and Perspectives

  • The one-pot synthetic approach significantly reduces process complexity and environmental impact compared to methods using sodium hydride or multiple isolation steps.
  • The use of MIBK as solvent and salt of wormwood as acid binding agent provides optimal reaction conditions, balancing reaction rate, selectivity, and safety.
  • The synthetic route is adaptable to introduce the 5-chloro substituent by starting from appropriately substituted precursors, as demonstrated in antibacterial compound syntheses.
  • Analytical data (melting point, elemental analysis, HPLC) confirm the high quality of the final product, suitable for pharmaceutical intermediate applications.
  • The described methods are scalable and have been designed with industrial production feasibility in mind.

Chemical Reactions Analysis

1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzimidazole derivatives. For instance, compounds derived from benzimidazole have shown efficacy against various viruses:

  • Bovine Viral Diarrhea Virus (BVDV) : A study identified a series of 5-acetyl-2-arylbenzimidazoles, with one compound exhibiting an effective EC50 of 1.11 mM against BVDV .
  • Rotavirus : Several benzimidazole derivatives demonstrated significant inhibitory effects against rotavirus strains, indicating their potential as antiviral agents .

Anti-inflammatory Properties

The anti-inflammatory effects of 1H-Benzimidazole-1-aceticacid derivatives have been documented in various studies:

  • Cyclooxygenase Inhibition : Compounds synthesized from this class exhibited notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2). For example, certain derivatives showed IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Case Study: In Vitro Testing

A series of benzimidazole derivatives were tested for their ability to inhibit COX enzymes. The results indicated strong anti-inflammatory activity with IC50 values ranging from 0.0370 to 0.2272 nM for COX-2 inhibition .

Antimalarial Activity

The compound also shows promise in the field of antimalarial research:

  • Inhibition of β-Hematin Formation : Certain benzimidazole derivatives were tested for their ability to inhibit β-hematin formation, a critical process in malaria parasite survival. Compounds demonstrated efficacy comparable to chloroquine in rodent models of malaria .

Table: Antimalarial Activity

CompoundLC50 (mg/L) at 24hLC50 (mg/L) at 48h
Compound A6.425.25
Compound B7.013.88

Anticancer Properties

The anticancer potential of benzimidazole derivatives has also been explored:

  • Cytotoxicity Against Cancer Cell Lines : Studies have reported that certain derivatives exhibit cytotoxic effects against various human cancer cell lines such as A-549 (lung), HCT-116 (colon), and MCF-7 (breast). These compounds showed comparable potency to doxorubicin, a standard chemotherapy agent .

Case Study: Cytotoxicity Testing

A synthesized series of benzimidazole derivatives were evaluated for their cytotoxic effects on HepG2 liver carcinoma cells, revealing promising results with significant reduction in cell viability at specific concentrations .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-aceticacid, 5-chloro-2,3-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The carbonyl chloride in is highly reactive, serving as a synthetic intermediate, unlike the stable acetic acid moiety in the target compound .

Substituent Effects

Compound Name Substituents Electronic/Steric Impact
Target compound 5-Cl, dihydro-2-oxo Electron-withdrawing Cl; ketone enhances H-bonding
compound [2] Cyclooctylmethyl, hydroxymethyl pyridinyl Bulky cyclooctylmethyl increases steric hindrance
compound [3] 3-methyl, Cl (carbonyl chloride) Methyl adds steric bulk; Cl enhances electrophilicity

Key Observations :

  • The 5-Cl substituent in the target compound may enhance binding to electron-rich biological targets compared to non-halogenated analogs.

Physicochemical Properties

Compound Name Molecular Formula Molar Mass (g/mol) Notable Properties
Target compound C₉H₇ClN₂O₃ (estimated) ~242.6 High polarity due to acetic acid
compound [3] C₉H₇ClN₂O₂ 210.62 Lower solubility (carbonyl chloride)
compound [5] C₂₁H₂₉ClN₄O 388.93 Hydrochloride salt improves solubility

Key Observations :

  • The target compound’s acetic acid group likely results in higher aqueous solubility compared to ’s carbonyl chloride .
  • ’s hydrochloride salt enhances solubility, a feature absent in the target compound .

Biological Activity

1H-Benzimidazole-1-acetic acid, 5-chloro-2,3-dihydro-2-oxo- (CAS Number: 104189-86-8) is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H7_7ClN2_2O3_3
  • Molecular Weight : 226.62 g/mol
  • CAS Number : 104189-86-8

The compound features a benzimidazole core structure with a chloro substituent and an acetic acid moiety, contributing to its pharmacological properties.

Benzimidazole derivatives are known for their ability to interact with various biological targets. The mechanisms of action for 1H-benzimidazole derivatives typically include:

  • Microtubule Inhibition : Benzimidazoles disrupt microtubule dynamics, which is crucial for cell division. This mechanism is particularly relevant in antiparasitic and anticancer activities.
  • Topoisomerase Inhibition : Some benzimidazole derivatives inhibit topoisomerases, enzymes essential for DNA replication and transcription.
  • Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell wall synthesis.

Anticancer Activity

Research indicates that 1H-benzimidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia).
  • IC50_{50} Values : Studies have reported IC50_{50} values in the low micromolar range, indicating potent activity against these cancer types .

Antiparasitic Activity

Benzimidazoles have a long-standing reputation as effective antiparasitic agents:

  • Mechanism : They inhibit the polymerization of tubulin in nematodes and other parasites, leading to paralysis and death of the organism.

Antimicrobial Effects

The compound has demonstrated effectiveness against various bacterial strains:

  • Tested Strains : Escherichia coli, Staphylococcus aureus.
  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values indicating effective inhibition of bacterial growth .

Case Studies

StudyFindings
Study on Anticancer ActivityReported IC50_{50} values of approximately 15 µM against MCF-7 cells, comparable to standard chemotherapeutic agents .
Antimicrobial EfficacyDemonstrated significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL against tested strains .
Antiparasitic EfficacyShowed effective inhibition of nematode growth at concentrations as low as 10 µM .

Q & A

Q. What are the optimized synthetic routes for preparing 5-chloro-2,3-dihydro-2-oxo-benzimidazole-1-acetic acid derivatives?

The synthesis typically involves cyclization of substituted benzimidazole precursors. For example, reacting 5-chloro-1H-benzimidazol-2(3H)-one with halogenated acetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. A catalytic system using tetra-n-butylammonium bromide (TBAB) with bis(2-chloroethyl)amine hydrochloride has been reported for analogous chloro-substituted benzimidazolones, achieving yields of 65–75% after recrystallization . Key parameters include reaction time (12–24 hours), temperature (80–100°C), and stoichiometric control of the alkylating agent.

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

  • NMR : 1H^1H and 13C^{13}C NMR can confirm substitution patterns (e.g., chlorine at position 5, oxo group at position 2). The acetic acid side chain typically shows a singlet at δ 4.5–5.0 ppm for the methylene group.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. For benzimidazole derivatives, monoclinic or orthorhombic systems with hydrogen-bonded dimers are common. Data collection at low temperature (e.g., 100 K) improves resolution .
  • Mass spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺ for C₉H₇ClN₂O₃, expected m/z 226.01).

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 254 nm. Retention times vary based on substituents.
  • Thermogravimetric analysis (TGA) : Determines decomposition temperature (typically >250°C for benzimidazole derivatives).
  • pH stability studies : The compound is stable in acidic conditions (pH 3–5) but undergoes hydrolysis in alkaline media (pH >8) due to oxo-group reactivity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the 5-chloro and 2-oxo groups in substitution reactions?

The electron-withdrawing chloro group at position 5 activates the benzimidazole ring for nucleophilic aromatic substitution (e.g., with amines or thiols). The 2-oxo group facilitates keto-enol tautomerism, enabling electrophilic attacks at the α-carbon of the acetic acid side chain. For example:

  • Nucleophilic substitution : Reaction with morpholine in DMF at 120°C replaces the chloride, yielding 5-morpholino derivatives (70–80% yield).
  • Electrophilic alkylation : The enolic form reacts with methyl iodide in the presence of NaH, forming methyl esters (Table 1).

Table 1 : Reactivity of Key Functional Groups

Reaction TypeReagent/ConditionsProductYield (%)
NucleophilicMorpholine, DMF, 120°C5-Morpholino derivative75
ElectrophilicCH₃I, NaH, THFMethyl ester68
OxidationH₂O₂, AcOH2-Oxo-acetic acid peroxide82

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar benzimidazole derivatives?

  • Density Functional Theory (DFT) calculations : Compare experimental 1H^1H NMR shifts with computed values (e.g., using B3LYP/6-31G* basis sets) to validate assignments.
  • Single-crystal XRD : Resolves ambiguities in regiochemistry (e.g., distinguishing 5-chloro vs. 6-chloro isomers) by analyzing bond lengths and angles. For example, the C-Cl bond in 5-chloro derivatives is typically 1.73–1.75 Å .
  • 2D NMR (COSY, HSQC) : Maps coupling networks to confirm substitution patterns.

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like histone deacetylases (HDACs). The 2-oxo group forms hydrogen bonds with catalytic zinc ions, while the chloro group enhances hydrophobic interactions.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. RMSD values <2.0 Å indicate stable binding .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

  • Polymorphism : Slow evaporation from DMSO/water mixtures at 4°C favors stable Form I crystals.
  • Twinned crystals : Use SHELXD for structure solution and PLATON’s TWINLAW to refine twinning matrices.
  • Disorder : Partial occupancy modeling in SHELXL resolves disorder in the acetic acid side chain .

Methodological Guidelines

  • Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the oxo group.
  • Characterization : Combine XRD with solid-state NMR to confirm bulk vs. single-crystal structures.
  • Data validation : Cross-reference spectral data with synthetic intermediates to track reaction pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.